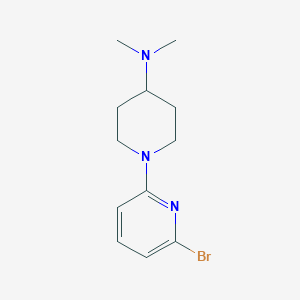![molecular formula C10H8FIN2 B1399989 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole CAS No. 1342965-43-8](/img/structure/B1399989.png)
1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole
Overview
Description
1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole is a heterocyclic compound that contains both fluorine and iodine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the fluorine and iodine substituents. One common method involves the reaction of 3-fluorobenzyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The iodination step can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted pyrazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: Employed in the development of novel materials with unique electronic or optical properties.
Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or nucleic acids.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its target. The molecular pathways involved can vary but often include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
- 1-[(3-Chlorophenyl)methyl]-4-iodo-1H-pyrazole
- 1-[(3-Bromophenyl)methyl]-4-iodo-1H-pyrazole
- 1-[(3-Fluorophenyl)methyl]-4-bromo-1H-pyrazole
Uniqueness: 1-[(3-Fluorophenyl)methyl]-4-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization through substitution or coupling reactions. This combination makes the compound particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRJPUBJYAYJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




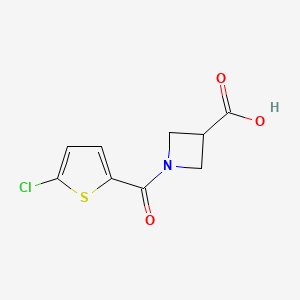
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
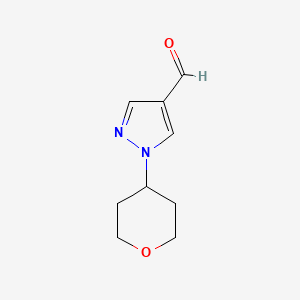
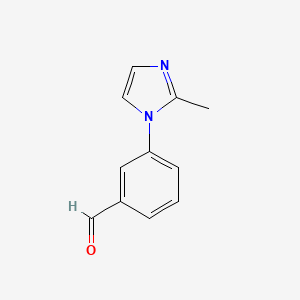
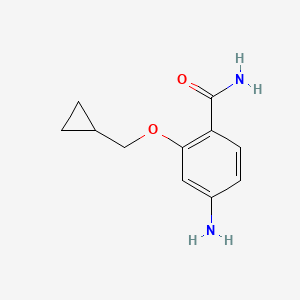
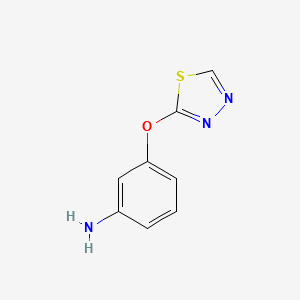
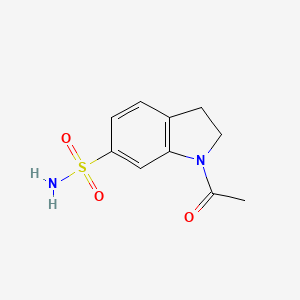
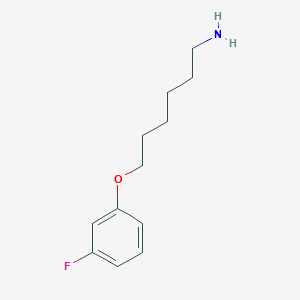
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)
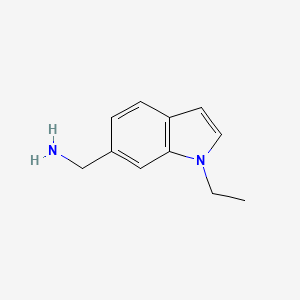
![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
